1-Heptyl-1H-pyrazol-4-amine
Description
1-Heptyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a heptyl chain at the 1-position and an amine group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 181.28 g/mol.
Properties
IUPAC Name |
1-heptylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCKLHBFDPDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of heptyl hydrazine with 1,3-diketones or β-keto esters can yield the desired pyrazole derivative . The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Nitro-pyrazoles.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
1-Heptyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Heptyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The amino group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The heptyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Pyrazol-4-amine Derivatives
The pyrazol-4-amine scaffold is versatile, with modifications at the 1-position and/or substituents on the pyrazole ring significantly altering physicochemical properties and biological activity. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Lipophilicity and Solubility
Key Observations :
Key Observations :
- Yields for pyrazol-4-amine derivatives vary widely (17.9–82%), influenced by reaction complexity and purification challenges.
- Copper catalysis (e.g., in ) is common but may require optimization to improve efficiency.
Biological Activity
1-Heptyl-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of parasitology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound (CAS No. 1152512-32-7) is characterized by its heptyl group which enhances its lipophilicity, potentially influencing its interactions with biological membranes. The synthesis typically involves the cyclization of heptyl hydrazine with suitable precursors such as 1,3-diketones or β-keto esters.
The primary biological activities of this compound include:
- Antileishmanial Activity : It shows potent effects against Leishmania aethiopica, primarily through inhibition of the enzyme LmPTR1, which is crucial for the parasite's lifecycle. The compound exhibits antipromastigote activity that is significantly more effective than standard treatments like miltefosine and amphotericin B deoxycholate.
- Antimalarial Activity : The compound also demonstrates activity against Plasmodium berghei, indicating its potential as an antimalarial agent.
Biological Activity Data
The following table summarizes key biological activity data for this compound compared to standard drugs:
| Activity Type | Target Organism | IC50 (µM) | Comparison with Standard Drugs |
|---|---|---|---|
| Antileishmanial | Leishmania aethiopica | 0.57 | 174-fold more active than miltefosine |
| Antimalarial | Plasmodium berghei | 0.35 | 2.6-fold more active than amphotericin B |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antiparasitic Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Leishmania species more effectively than existing treatments, suggesting a novel therapeutic approach for leishmaniasis.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrazole ring can significantly influence biological activity. For example, derivatives with varying alkyl groups have been synthesized to evaluate their potency against various pathogens .
- Potential as an Anticancer Agent : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanism of action against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
